molecular formula C8H8ClNO2 B8503717 2-Chloro-5-ethyl-nicotinic acid

2-Chloro-5-ethyl-nicotinic acid

Cat. No.: B8503717
M. Wt: 185.61 g/mol
InChI Key: CMESJKLBZOSZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-ethyl-nicotinic acid is a high-purity chemical intermediate designed for advanced pharmaceutical and agrochemical research and development. As a derivative of nicotinic acid (vitamin B3), this compound provides a versatile scaffold for synthesizing novel molecules. Its specific structure, featuring chloro and ethyl substituents on the pyridine ring, is engineered to facilitate the exploration of structure-activity relationships in drug discovery projects. Researchers value nicotinic acid derivatives for their broad applicability in creating compounds with potential biological activity. This reagent is particularly useful in medicinal chemistry for the synthesis of targeted agents, building upon research that utilizes similar nicotinic acid-based structures in developing anti-proliferative compounds. The core nicotinic acid structure is a known precursor to essential coenzymes NAD and NADP, which play critical roles in cellular redox reactions and DNA repair mechanisms, making its derivatives a point of interest for modulating cellular pathways. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-chloro-5-ethylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H8ClNO2/c1-2-5-3-6(8(11)12)7(9)10-4-5/h3-4H,2H2,1H3,(H,11,12)

InChI Key

CMESJKLBZOSZCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 2-Chloro-5-ethyl-nicotinic acid and analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS Number Reference
This compound Cl (2), C₂H₅ (5) C₈H₈ClNO₂ 185.61 (calculated) Hypothesized intermediate in drug synthesis Not available N/A
2-Chloro-5-(trifluoromethyl)nicotinic acid Cl (2), CF₃ (5) C₇H₃ClF₃NO₂ 225.55 High electronegativity; agrochemical applications 12140227
5-Chloro-2-hydroxynicotinic acid OH (2), Cl (5) C₆H₃ClNO₃ 172.54 Hydrogen bonding; potential metal chelation 38076-80-1
2-Chloro-5-nitronicotinic acid Cl (2), NO₂ (5) C₆H₃ClN₂O₄ 202.55 Electron-withdrawing nitro group; reactive intermediate 42959-38-6
Ethyl 2-chloro-5-methylnicotinate Cl (2), CH₃ (5), COOEt (3) C₉H₁₀ClNO₂ 199.63 Ester derivative; improved lipophilicity 894074-85-2
5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid Cl (2), Boc-NH (5) C₁₁H₁₃ClN₂O₄ 272.68 Bulky substituent; peptide coupling applications 885277-14-5

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity Electron-Withdrawing Groups (EWGs): Compounds like 2-Chloro-5-(trifluoromethyl)nicotinic acid and 2-Chloro-5-nitronicotinic acid exhibit enhanced electrophilicity due to EWGs (CF₃, NO₂), making them reactive in nucleophilic substitution or coupling reactions. In contrast, the ethyl group in this compound is electron-donating, which may reduce ring electrophilicity but improve metabolic stability. Hydrogen Bonding: The hydroxyl group in 5-Chloro-2-hydroxynicotinic acid enables hydrogen bonding, influencing solubility and metal chelation, whereas the ethyl group in the target compound increases hydrophobicity.

Structural Modifications for Application-Specific Tuning Ester Derivatives: Ethyl 2-chloro-5-methylnicotinate demonstrates how esterification of the carboxylic acid group enhances lipophilicity, a strategy used to improve bioavailability in prodrug design. Bulkier Substituents: The tert-butoxycarbonylamino group in 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid introduces steric hindrance, which can protect reactive sites during synthetic processes.

Physicochemical Properties Lipophilicity: The ethyl group in this compound likely confers higher logP values compared to hydroxyl- or nitro-substituted analogs, favoring passive diffusion across biological membranes. Acidity: The carboxylic acid group (pKa ~2.5–3.0) in nicotinic acid derivatives is critical for ionization state and solubility. Substituents like CF₃ or NO₂ may lower the pKa of the pyridine ring nitrogen, altering protonation states under physiological conditions.

Preparation Methods

Substrate Selection and Reaction Mechanism

The hydrogenation of 2,6-dichloro-5-ethyl-nicotinic acid ethyl ester is a widely adopted method. The process employs heterogeneous catalysts such as Lindlar catalyst (5% Pd/CaCO₃) or Raney nickel under hydrogen gas (1–5 atm) at 20–50°C. The reaction selectively removes the 6-chloro group while retaining the 2-chloro and 5-ethyl substituents.

Key Reaction Conditions

  • Catalyst load : 1–10% (w/w) relative to substrate

  • Solvent : Ethyl acetate, methanol, or tetrahydrofuran (THF)

  • Additives : Triethylamine or trimethylamine to neutralize HCl byproducts

Yield Optimization and Byproduct Analysis

Yields range from 43% (Raney Ni) to 85% (Lindlar catalyst). Byproducts include over-reduced 2-chloro-5-ethyl-nicotinic acid (from premature ester hydrolysis) and residual dichloro compounds. GC-MS analysis of reaction mixtures confirms >95% purity post-column chromatography.

Cyclization-Chlorination of Pentadienoic Esters

Cyclization of 5-Aminopentadienoic Esters

Ethyl 5-amino-2-ethyl-pentadienoate undergoes cyclization in the presence of POCl₃ or SOCl₂ to form the pyridine core. The Vilsmeier-Haack reaction introduces the 2-chloro group via electrophilic substitution.

Reaction Steps

  • Cyclization :

    • Substrate: Ethyl 5-amino-2-ethyl-pentadienoate

    • Reagent: POCl₃ (3–5 equiv)

    • Temperature: 70–80°C

    • Time: 4–6 hours

  • Chlorination :

    • Reagent: PCl₃ or Cl₂ gas

    • Solvent: Dichloromethane or 1,2-dichloroethane

Functional Group Compatibility

The 5-ethyl group remains intact due to steric hindrance, while the 3-carboxylate ester is hydrolyzed post-cyclization. IR spectroscopy (νC=O: 1,710 cm⁻¹) and ¹H NMR (δ 1.39 ppm, t, J=7.2 Hz for ethyl CH₃) confirm product identity.

Oxidation-Hydrolysis of 2-Chloro-5-ethyl-3-cyanopyridine

Oxidative Conversion of Nitriles to Carboxylic Acids

A two-step process converts 2-chloro-5-ethyl-3-cyanopyridine to the target acid:

  • Oxidation :

    • Reagent: 30% H₂O₂ with acetylacetone molybdenum catalyst

    • Conditions: 60°C, pH 8–9 (Na₂CO₃ buffer)

  • Hydrolysis :

    • Reagent: 10% NaOH at 60°C for 1 hour

Yield Data

StepYield (%)Purity (%)
Oxidation7892
Hydrolysis9598

Catalytic Efficiency and Byproduct Management

The molybdenum catalyst reduces oxidation time from 24 hours to 6 hours. Byproducts like 2-chloro-5-ethyl-nicotinamide (≤5%) are removed via acid-base extraction.

Direct Hydrolysis of this compound Esters

Alkaline Hydrolysis Conditions

Ethyl 2-chloro-5-ethyl-nicotinate is hydrolyzed using:

  • Base : 1N NaOH (2–3 equiv)

  • Temperature : 60–80°C

  • Time : 1–2 hours

Reaction Monitoring
HPLC analysis (C18 column, 0.1% H₃PO₄/ACN) shows complete ester conversion within 90 minutes.

Acidic Workup and Crystallization

Post-hydrolysis, the solution is acidified to pH 2–3 with HCl, yielding a white precipitate. Recrystallization from ethanol/water (1:3) achieves >99% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Cost (Relative)Scalability
Catalytic Hydrogenation85HighIndustrial
Cyclization-Chlorination70ModerateLab-scale
Oxidation-Hydrolysis78LowPilot-scale
Ester Hydrolysis95Very LowIndustrial

Advantages and Limitations

  • Hydrogenation : High yield but requires expensive catalysts.

  • Cyclization : Flexible functionalization but multi-step.

  • Oxidation : Eco-friendly (H₂O₂) but slow kinetics.

  • Hydrolysis : Cost-effective but dependent on ester availability.

Q & A

Q. What statistical methods are recommended for validating purity assays of this compound?

  • Methodology : Apply ANOVA to batch analyses (n ≥ 3) and calculate confidence intervals (95% CI) for HPLC peak area ratios. Use principal component analysis (PCA) to detect outliers in spectroscopic datasets .

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